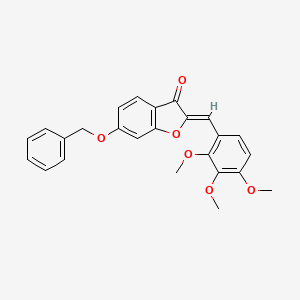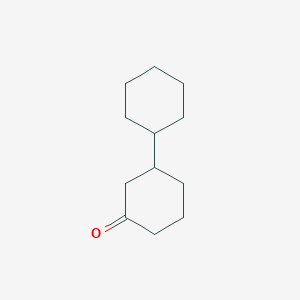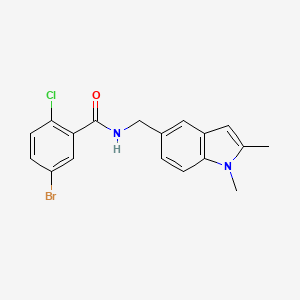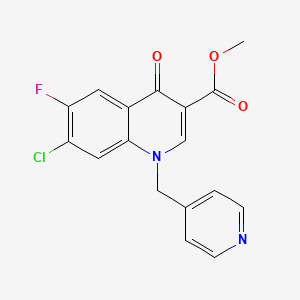![molecular formula C12H22N2O2 B2392563 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one CAS No. 2090511-31-0](/img/structure/B2392563.png)
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one, also known as MADAM-11, is a synthetic compound that belongs to the class of cathinones. It has gained attention in recent years due to its potential use as a research chemical in scientific studies. In
作用机制
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one acts by inhibiting the reuptake of monoamine neurotransmitters in the brain. This leads to an increase in the extracellular levels of these neurotransmitters, which can affect various physiological processes such as mood, appetite, and cognition. The exact mechanism of action of 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one is not fully understood, but it is believed to involve interactions with the transporters that are responsible for the uptake of these neurotransmitters.
Biochemical and Physiological Effects:
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one has been found to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake in rats. It has also been found to have anxiogenic effects, which means it can induce anxiety-like behavior in animals. These effects are believed to be due to its ability to affect the uptake of neurotransmitters in the brain.
实验室实验的优点和局限性
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one has several advantages as a research chemical. It is relatively easy to synthesize and purify, and it has a high affinity for monoamine transporters. This makes it a useful tool for studying the role of these transporters in various physiological and pathological processes. However, there are also some limitations to its use. It has been found to have some toxic effects in animal studies, and its long-term effects on human health are not fully understood. It is also a controlled substance in many countries, which can limit its availability for research purposes.
未来方向
There are several future directions for research on 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one. One area of interest is its potential use in the treatment of various psychiatric disorders such as depression and anxiety. It has also been suggested that it could be used as a tool for studying the role of monoamine transporters in addiction and substance abuse. Further studies are needed to fully understand the mechanism of action and long-term effects of 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one, as well as its potential therapeutic applications.
In conclusion, 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one is a synthetic compound that has gained attention in recent years due to its potential use as a research chemical in scientific studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one as a tool for studying the role of monoamine transporters in various physiological and pathological processes.
合成方法
The synthesis of 2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one involves the reaction of 4,9-diazaspiro[5.5]undecane with 2-bromo-2-methylpropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile, and the product is obtained through filtration and recrystallization. The purity and yield of the product can be improved through further purification techniques such as column chromatography.
科学研究应用
2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one has been used in various scientific studies as a research chemical. It has been found to act as a selective monoamine transporter inhibitor, which means it can affect the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a potential tool for studying the role of these neurotransmitters in various physiological and pathological processes.
属性
IUPAC Name |
2-methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2)11(15)14-7-8-16-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATMYHNDRKDHEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCOC2(C1)CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-{1-oxa-4,9-diazaspiro[5.5]undecan-4-yl}propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2392480.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2392484.png)

![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392486.png)
![N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide](/img/structure/B2392487.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2392493.png)
![1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B2392494.png)
![1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2392495.png)


